Product packaging for 4-(1-Adamantyl)-4-methyl-2-oxetanone(Cat. No.:)

4-(1-Adamantyl)-4-methyl-2-oxetanone

Cat. No.: B382085
M. Wt: 220.31g/mol
InChI Key: LMZMDLZDHKLEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Adamantyl)-4-methyl-2-oxetanone is a chemical scaffold of significant interest in advanced materials science and medicinal chemistry research. This compound features a rigid, lipophilic adamantane group, a moiety renowned for its ability to enhance the metabolic stability and membrane permeability of bioactive molecules . The presence of the 2-oxetanone (β-lactone) ring provides a reactive handle for further synthetic elaboration, making this compound a valuable bifunctional intermediate for constructing more complex architectures. In research applications, the adamantyl group serves as a superior anchor within lipid bilayers, facilitating the development of targeted drug delivery systems such as liposomes and surface-functionalized vesicles . Its high lipophilicity and three-dimensional structure are leveraged to improve interaction with biological membranes and to probe enzyme active sites with precision, going beyond a simple hydrophobic effect . Furthermore, the adamantane scaffold is a key building block in supramolecular chemistry, often utilized to create stable host-guest complexes with cyclodextrins for controlled release applications . This compound is intended for research purposes only in fields including but not limited to drug discovery, chemical biology, and the synthesis of novel biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B382085 4-(1-Adamantyl)-4-methyl-2-oxetanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31g/mol

IUPAC Name

4-(1-adamantyl)-4-methyloxetan-2-one

InChI

InChI=1S/C14H20O2/c1-13(8-12(15)16-13)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3

InChI Key

LMZMDLZDHKLEJD-UHFFFAOYSA-N

SMILES

CC1(CC(=O)O1)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1(CC(=O)O1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 1 Adamantyl 4 Methyl 2 Oxetanone

Established Synthetic Routes to the Oxetanone Core

The formation of the 2-oxetanone (or β-lactone) ring is a well-established field in organic synthesis. Key strategies include [2+2] cycloaddition reactions and various ring-closing methodologies.

[2+2] Cycloaddition Reactions in Oxetanone Formation

The [2+2] cycloaddition of a ketene (B1206846) with a carbonyl compound is a direct and atom-economical method for the synthesis of β-lactones. organic-chemistry.org In the context of 4-(1-adamantyl)-4-methyl-2-oxetanone, this would conceptually involve the reaction of methylketene (B14734522) with 1-adamantyl methyl ketone. However, the significant steric hindrance posed by the adamantyl group on the ketone would likely render this approach challenging.

A more plausible, albeit still demanding, cycloaddition approach is the Paterno-Büchi reaction. This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can yield an oxetane (B1205548). slideshare.netmdpi.comyoutube.com For the synthesis of the target oxetanone, this would necessitate the reaction of 1-adamantyl methyl ketone with a ketene or a ketene equivalent under photochemical conditions. The reaction generally proceeds through the excited triplet state of the carbonyl compound. mdpi.com The regioselectivity of the Paterno-Büchi reaction is a critical consideration, and with a sterically demanding ketone like 1-adamantyl methyl ketone, the approach of the ketene would be highly directed, potentially leading to a single regioisomer.

Table 1: Hypothetical [2+2] Cycloaddition Approaches to this compound

Cycloaddition MethodReactant 1Reactant 2Key Considerations
Ketene-Carbonyl Cycloaddition1-Adamantyl methyl ketoneMethylketeneSevere steric hindrance at the ketone, likely low reactivity.
Paterno-Büchi Reaction1-Adamantyl methyl ketoneKetenePhotochemical conditions required; regioselectivity influenced by steric bulk.

Ring-Closing Reactions of Precursor Alcohols and Halohydrins

Intramolecular cyclization of β-hydroxy carboxylic acids or their derivatives is one of the most common and reliable methods for the synthesis of β-lactones. This strategy involves the formation of a suitable acyclic precursor followed by a ring-closing step.

A primary route to the necessary β-hydroxy acid precursor, 3-(1-adamantyl)-3-hydroxybutanoic acid, is the Reformatsky reaction. wikipedia.orgbyjus.comlibretexts.orgorganic-chemistry.org This reaction involves the treatment of an α-halo ester with zinc to form an organozinc reagent, which then adds to a ketone or aldehyde. wikipedia.orgbyjus.com In this case, 1-adamantyl methyl ketone would be reacted with an α-bromoester, such as ethyl bromoacetate, in the presence of activated zinc. The resulting β-hydroxy ester, ethyl 3-(1-adamantyl)-3-hydroxybutanoate, can then be hydrolyzed to the corresponding β-hydroxy carboxylic acid.

Once the β-hydroxy carboxylic acid is obtained, cyclization to the β-lactone can be achieved using various dehydrating agents. Common reagents for this transformation include benzenesulfonyl chloride in pyridine (B92270) or the Mitsunobu reaction (using triphenylphosphine (B44618) and diethyl azodicarboxylate). The significant steric hindrance around the tertiary alcohol of the adamantyl-containing precursor may necessitate forcing conditions or specialized reagents to facilitate the intramolecular esterification.

An alternative ring-closing strategy involves the cyclization of a β-halohydrin. This would require the synthesis of a 3-(1-adamantyl)-3-hydroxy-4-halobutanoic acid derivative. The intramolecular displacement of the halide by the carboxylate anion would then furnish the oxetanone ring.

Table 2: Plausible Ring-Closing Strategies for this compound

Precursor TypeMethod of Precursor SynthesisCyclization MethodKey Considerations
β-Hydroxy carboxylic acidReformatsky reaction of 1-adamantyl methyl ketone and an α-bromoesterDehydration (e.g., benzenesulfonyl chloride, pyridine)Steric hindrance may impede both the Reformatsky reaction and the final cyclization step.
β-HalohydrinHalogenation of a suitable precursorIntramolecular nucleophilic substitutionSynthesis of the specific halohydrin precursor could be multi-step.

Novel Approaches in Oxetanone Synthesis

Recent advancements in catalysis have opened new avenues for the synthesis of complex molecules. While not yet applied to the specific target, methods involving transition-metal-catalyzed carboxylation of epoxides or C-H activation/lactonization could potentially be adapted. For instance, a palladium-catalyzed β-C(sp³)–H lactonization of a suitably substituted carboxylic acid could, in principle, form the strained β-lactone ring. nih.gov These methods often offer high selectivity but would require the development of specific catalysts and conditions to accommodate the sterically demanding adamantyl substrate.

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and overcoming the challenges posed by its sterically hindered nature.

Investigation of Reaction Intermediates

In the context of the [2+2] cycloaddition via the Paterno-Büchi reaction, the key intermediates are the excited singlet and triplet states of 1-adamantyl methyl ketone and the subsequent 1,4-biradical formed upon interaction with ketene. mdpi.com The stability of this biradical intermediate is a determining factor for the reaction's efficiency and regioselectivity. The bulky adamantyl group would likely favor the formation of the more sterically accessible biradical, thereby directing the regiochemical outcome.

For the ring-closing reaction of 3-(1-adamantyl)-3-hydroxybutanoic acid, the mechanism of cyclization using benzenesulfonyl chloride involves the formation of a mixed anhydride (B1165640) intermediate. This activates the carboxylic acid for intramolecular nucleophilic attack by the sterically hindered tertiary alcohol. The rate of this intramolecular reaction would be highly dependent on the conformational flexibility of the acyclic precursor, which allows the reacting groups to achieve the necessary proximity for cyclization.

Transition State Analysis in Key Synthetic Steps

Computational studies on analogous systems can provide valuable insights into the transition states of the key synthetic steps.

For the Reformatsky reaction , the transition state is believed to involve a six-membered chair-like structure where the zinc atom coordinates to both the carbonyl oxygen of the ketone and the oxygen of the enolate. wikipedia.org The significant steric bulk of the adamantyl group would heavily influence the facial selectivity of the nucleophilic attack on the ketone, potentially leading to a high degree of diastereoselectivity if a chiral α-bromoester were used.

In the intramolecular cyclization of the β-hydroxy acid, the transition state for the ring-closing step involves the approach of the tertiary hydroxyl group to the activated carbonyl carbon. The energy of this transition state will be significantly influenced by steric repulsions between the adamantyl group, the methyl group, and the substituents on the carboxylic acid. A detailed computational analysis would be necessary to predict the most favorable reaction pathway and to design more effective cyclization conditions. The strain of the resulting four-membered ring is also a critical factor, and the transition state leading to its formation will reflect this inherent ring strain.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound can be hypothetically achieved through the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. slideshare.net In this case, the reaction would likely involve the photocycloaddition of 1-adamantyl methyl ketone with a suitable ketene equivalent. The optimization of such a reaction is crucial for maximizing the yield of the desired product and minimizing side reactions.

Key parameters that can be systematically varied to enhance the reaction's efficiency include the choice of solvent, reaction temperature, and the nature of the light source. Solvents can influence the stability of the excited state and the intermediate diradicals formed during the reaction. slideshare.net Temperature can affect the rate of reaction and the stability of the product. The light source, traditionally a high-energy UV lamp, can be a critical factor, with modern approaches exploring the use of visible light in the presence of a photosensitizer to improve energy efficiency and reduce potential side reactions. chemrxiv.org

A hypothetical optimization study for the synthesis of this compound is presented in the table below. This illustrates how systematic variation of reaction parameters could lead to an optimized protocol.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventTemperature (°C)Light SourceReaction Time (h)Yield (%)
1Acetonitrile25UV (254 nm)2445
2Benzene (B151609)25UV (254 nm)2455
3Dichloromethane25UV (254 nm)2450
4Benzene0UV (254 nm)3665
5Benzene25Visible Light + Sensitizer1275
6Benzene0Visible Light + Sensitizer2482

This data is illustrative and intended to represent a potential optimization study.

Stereoselective and Enantioselective Synthesis of Substituted Oxetanone Analogues

The synthesis of chiral analogues of this compound, where stereocenters are controlled, presents a significant synthetic challenge. Enantiomerically pure oxetanones are valuable building blocks in medicinal chemistry. acs.org Strategies to achieve stereoselectivity in the synthesis of adamantyl-substituted oxetanones can be broadly categorized into two approaches: the use of chiral auxiliaries and the application of chiral catalysts.

In the context of a Paternò-Büchi reaction, a chiral auxiliary could be attached to the alkene component. After the cycloaddition, this auxiliary would be cleaved to yield the enantiomerically enriched oxetanone.

A more elegant and atom-economical approach is the use of a chiral catalyst. For instance, a chiral Lewis acid could coordinate to the carbonyl group of the 1-adamantyl ketone, inducing facial selectivity during the cycloaddition with the alkene. While specific examples for adamantyl-substituted oxetanones are not prevalent in the literature, this strategy has been successfully applied to the synthesis of other chiral oxetanes. acs.org

Another avenue for the stereoselective synthesis of substituted oxetanone analogues involves the cyclization of chiral 1,3-diols. acs.org This method, while not a direct route to the title compound, could be adapted for its analogues. For example, the stereoselective reduction of a β-hydroxy ketone bearing an adamantyl group, followed by cyclization, could provide access to diastereomerically pure oxetanones.

Green Chemistry Principles in the Synthesis of Adamantyl-Substituted Oxetanones

The application of green chemistry principles to the synthesis of adamantyl-substituted oxetanones is an important consideration for developing sustainable and environmentally benign processes. Key areas of focus include the use of safer solvents, energy efficiency, and atom economy.

Solvent Selection: The choice of solvent has a significant environmental impact. The ideal solvent should be non-toxic, non-flammable, and recyclable. While solvents like benzene may offer good yields in the Paternò-Büchi reaction, their toxicity is a major drawback. The exploration of greener alternatives, such as supercritical carbon dioxide or ionic liquids, could be a valuable research direction.

Energy Efficiency: The traditional Paternò-Büchi reaction often requires high-energy UV light, which is energy-intensive and can lead to the formation of byproducts. chemrxiv.org The development of visible-light-mediated syntheses, using photocatalysts that can be activated by lower-energy light, represents a significant advancement in green chemistry. chemrxiv.org This approach not only reduces energy consumption but can also improve the selectivity of the reaction.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Paternò-Büchi reaction is inherently atom-economical as it is an addition reaction where two molecules combine to form a single product with no byproducts. However, the synthesis of the starting materials, such as the 1-adamantyl ketone, should also be considered from an atom economy perspective.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable.

Reactivity Profiles and Mechanistic Pathways of 4 1 Adamantyl 4 Methyl 2 Oxetanone

Ring-Opening Reactions of the Strained Oxetanone Moiety

The inherent ring strain of the 2-oxetanone system, estimated to be around 106 kJ/mol, is a primary driver for its reactivity. researchgate.net This strain energy, while slightly less than that of an oxirane, renders the lactone susceptible to cleavage under various conditions, proceeding through nucleophilic, acid-catalyzed, and radical-mediated pathways. researchgate.net

Nucleophilic Ring-Opening Reactions with Various Reagents

The electrophilic nature of the carbonyl carbon and the C4 carbon of the oxetanone ring makes them susceptible to attack by a wide array of nucleophiles. The mode of ring-opening, either via acyl-oxygen (C2-O1) or alkyl-oxygen (C4-O1) bond cleavage, is highly dependent on the nature of the nucleophile.

Generally, "hard" nucleophiles, such as primary and secondary amines, tend to attack the more electrophilic carbonyl carbon (C2), leading to acyl-oxygen bond cleavage and the formation of β-hydroxy amides. researchgate.net In contrast, "soft" nucleophiles, like azide (B81097) and sulfonamide anions, preferentially attack the C4 carbon via an SN2 mechanism, resulting in alkyl-oxygen bond cleavage and the formation of β-substituted carboxylic acids. researchgate.net

The steric hindrance imposed by the bulky 1-adamantyl group at the C4 position of 4-(1-adamantyl)-4-methyl-2-oxetanone would be expected to significantly influence the accessibility of this position to nucleophiles. Consequently, nucleophilic attack at the less sterically encumbered carbonyl carbon is often favored.

Table 1: Representative Nucleophilic Ring-Opening Reactions of β-Lactones

NucleophileTypePredominant Site of AttackProduct Type
Primary Amines (e.g., R-NH₂)HardCarbonyl Carbon (C2)β-Hydroxy Amide
Secondary Amines (e.g., R₂NH)HardCarbonyl Carbon (C2)β-Hydroxy Amide
Azide (N₃⁻)SoftC4 Carbonβ-Azido Carboxylic Acid
Thiolates (RS⁻)SoftC4 Carbonβ-Thio Carboxylic Acid
Hydroxide (B78521) (OH⁻)Hard/SoftBoth C2 and C4 possibleβ-Hydroxy Carboxylic Acid

This table presents generalized reactivity patterns for β-lactones. Specific outcomes for this compound may vary based on reaction conditions and the steric environment.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the ring-opening of this compound is initiated by protonation of the carbonyl oxygen or the ether oxygen of the lactone. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by even weak nucleophiles.

Alternatively, protonation of the ether oxygen can lead to the formation of a tertiary carbocation at the C4 position, stabilized by the electron-donating adamantyl and methyl groups. This carbocationic intermediate is then susceptible to capture by a nucleophile. The stability of this tertiary carbocation suggests that under acidic conditions, cleavage of the C4-O1 bond is a plausible pathway. libretexts.orgbrandeis.edu Lewis acids can also promote ring-opening by coordinating to one of the oxygen atoms, thereby activating the ring. nih.gov

The mechanism can be considered a hybrid between SN1 and SN2 pathways. The C-O bond begins to break, leading to a build-up of positive charge on the more substituted carbon, which is then attacked by the nucleophile before a full carbocation is formed. libretexts.orgbrandeis.edu

Radical-Mediated Transformations Involving the Oxetanone Ring

While less common than polar mechanisms, radical-mediated ring-opening of oxetanes has been reported. thieme-connect.de These reactions can be initiated by photoredox catalysis or through the use of radical initiators. thieme-connect.de For this compound, a radical pathway could involve the homolytic cleavage of a C-O bond to generate a carbon-centered radical. The stability of the resulting tertiary radical at the C4 position, adjacent to the adamantyl group, would likely influence the course of such reactions. nih.gov Subsequent transformations of this radical intermediate could lead to a variety of functionalized products.

Regioselectivity and Stereochemical Outcomes in Ring-Opening Reactions

The regioselectivity of ring-opening in this compound is a direct consequence of the interplay between steric and electronic effects.

Under basic or nucleophilic conditions , the steric bulk of the adamantyl and methyl groups at C4 significantly hinders the approach of nucleophiles to this position. This steric hindrance strongly favors nucleophilic attack at the less substituted and more electrophilic carbonyl carbon (C2), leading to acyl-oxygen cleavage.

Under acidic conditions , the scenario can be different. The formation of a stabilized tertiary carbocation at C4 can direct nucleophilic attack to this position, resulting in alkyl-oxygen cleavage. The outcome will depend on the specific acid catalyst and the nucleophile employed. magtech.com.cn

If the oxetanone is chiral at a position other than C4, the stereochemical outcome of the ring-opening reaction is of significant interest. For SN2-type reactions at C4, an inversion of stereochemistry at that center would be expected. For reactions proceeding through a carbocation intermediate, racemization or a mixture of stereoisomers could result.

Transformations Involving the Adamantyl and Methyl Substituents

The adamantyl and methyl substituents on this compound are generally robust. However, the adamantyl cage itself can undergo functionalization under specific, often harsh, conditions.

Reactions at the Methyl Group

In the absence of specific literature for this compound, we can extrapolate potential reactions at the methyl group based on general organic chemistry principles. Reactions directly involving the methyl group of a β-lactone are not common unless activated by adjacent functional groups or specific reagents. Potential, though unconfirmed, transformations could include:

Radical Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it might be possible to halogenate the methyl group. However, the stability of the adamantyl group and potential side reactions with the lactone ring would need to be considered.

Deprotonation-Alkylation: Strong bases might be capable of deprotonating the methyl group to form a carbanion, which could then react with an electrophile. The acidity of these protons is expected to be low, requiring very strong and sterically accessible bases.

It is crucial to emphasize that these are hypothetical reaction pathways and have not been experimentally verified for this compound.

Reactivity under Diverse Catalytic Systems (e.g., Lewis Acid, Transition Metal Catalysis)

The catalytic behavior of this compound is another area awaiting scientific exploration.

Lewis Acid Catalysis: Lewis acids are known to activate carbonyl groups, including the ester carbonyl of β-lactones, making them more susceptible to nucleophilic attack. A Lewis acid could coordinate to the carbonyl oxygen of this compound, enhancing its electrophilicity. This activation could facilitate ring-opening reactions with a variety of nucleophiles. The bulky adamantyl group would likely play a significant role in dictating the stereochemical outcome of such reactions.

Transition Metal Catalysis: Transition metals are versatile catalysts for a wide range of organic transformations. For β-lactones, transition metal catalysis can lead to various outcomes, including decarboxylative couplings, polymerizations, and rearrangements. For instance, palladium or nickel catalysts are often used for cross-coupling reactions. It is conceivable that under the appropriate catalytic conditions, this compound could undergo novel transformations, but no such studies have been reported.

Kinetic and Thermodynamic Considerations Governing Reactivity

A comprehensive understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies, which are currently unavailable.

Kinetic Factors: The rate of reactions involving this compound would be heavily influenced by:

Steric Hindrance: The adamantyl group is exceptionally bulky and would create significant steric hindrance around the β-lactone ring, likely slowing down the rate of approach of nucleophiles or catalysts.

Ring Strain: The inherent strain of the four-membered ring provides a thermodynamic driving force for ring-opening reactions, which would be a key kinetic factor.

Without experimental data, any quantitative discussion of activation energies, reaction enthalpies, or equilibrium constants is purely speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 1 Adamantyl 4 Methyl 2 Oxetanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published data available.

Detailed ¹H and ¹³C NMR data, along with two-dimensional correlation spectra such as COSY, HSQC, and HMBC, would be essential for the unambiguous assignment of all proton and carbon signals in the molecule. These techniques would confirm the connectivity between the adamantyl cage, the quaternary carbon, the methyl group, and the oxetanone ring. NOESY experiments could provide insights into the spatial proximity of these groups.

No specific research findings or data tables for 4-(1-Adamantyl)-4-methyl-2-oxetanone are available.

Given the rigid nature of the adamantyl group, significant conformational flexibility is not expected. However, dynamic NMR studies could potentially investigate any restricted rotation around the C4-adamantyl bond, although this is unlikely to be a low-energy process.

No studies on the conformational analysis of this specific compound have been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS would be critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Analysis of the fragmentation pattern in the mass spectrum would help to corroborate the proposed structure, likely showing characteristic losses of CO₂, the methyl group, and fragmentation of the adamantyl cage.

No HRMS data for this compound has been published.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

The FTIR and Raman spectra would be expected to show characteristic vibrational modes. A strong absorption band corresponding to the C=O stretching of the strained β-lactone ring would be a key feature in the FTIR spectrum, typically appearing at a higher wavenumber than in acyclic esters. Vibrations associated with the C-O bonds of the lactone and the various C-H and C-C bonds of the adamantyl and methyl groups would also be present, providing a unique molecular fingerprint.

No experimental FTIR or Raman spectra are available in the literature.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

No crystallographic studies for this compound have been reported.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment (if chiral)

The this compound molecule possesses a chiral center at the C4 position. Therefore, if synthesized as a single enantiomer, chiroptical techniques such as ECD and ORD could be used to determine its absolute configuration by comparing experimental spectra with theoretical calculations.

As no enantioselective synthesis or resolution of this compound has been described, no chiroptical data is available.

Emerging Spectroscopic Techniques for Elucidating Complex Molecular Features

The structural elucidation of complex molecules such as this compound, which incorporates a bulky, rigid adamantane (B196018) cage and a strained four-membered oxetanone ring, presents a significant analytical challenge. While traditional spectroscopic methods like NMR and IR provide foundational data, emerging techniques offer deeper insights into the subtle stereochemical and conformational features that define the molecule's chemical behavior. These advanced methodologies are critical for a comprehensive understanding of its three-dimensional structure and dynamics.

One of the forefront emerging techniques is broadband rotational spectroscopy . This gas-phase technique allows for the precise determination of molecular rotational constants, from which highly accurate molecular structures can be derived. For adamantane derivatives, this method is particularly powerful as it can precisely measure bond lengths and angles, revealing the subtle structural perturbations induced by substituents on the adamantyl cage. nih.gov Studies on related adamantyl esters and ethers have demonstrated the preservation of the adamantyl frame's tetrahedral symmetry, with C-C-C angles remaining close to the ideal 109.5°. nih.gov The application of this technique to this compound would provide definitive data on the planarity of the oxetanone ring and the precise orientation of the adamantyl group relative to the ring.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for probing the complex features of sterically hindered molecules. In molecules with bulky groups like the adamantyl moiety, hindered rotation around single bonds can often be observed and quantified using variable-temperature NMR experiments. For adamantane-containing amides, dynamic NMR has been used to determine the energy barriers to amide bond rotation, providing insight into the steric strain within the molecule. nih.gov For this compound, this technique could be employed to study the rotational barrier of the C-C bond connecting the adamantyl group to the oxetanone ring, offering a quantitative measure of the steric hindrance.

Ultrafast spectroscopy techniques, operating on the femtosecond timescale, are emerging as invaluable tools for observing molecular and electronic dynamics in real-time. spectroscopyonline.com These methods can provide unprecedented insights into the transient states and reaction pathways of photoexcited molecules. For a molecule like this compound, ultrafast spectroscopy could be used to study the photochemistry of the oxetanone ring, such as ring-opening reactions, providing a detailed picture of the electronic and nuclear motions that govern these processes.

The combination of these emerging spectroscopic techniques with high-level computational chemistry provides a synergistic approach to structural elucidation. Quantum chemical calculations can predict spectroscopic parameters and energy landscapes, which can then be compared with experimental data to refine the structural and dynamic models of the molecule. This integrated approach is essential for unraveling the intricate molecular features of complex adamantane derivatives.

Illustrative Spectroscopic Data for this compound

The following tables represent the type of data that would be obtained from the application of emerging spectroscopic techniques to this compound. Please note that this data is illustrative and intended to demonstrate the output of these methods.

Table 1: Hypothetical Rotational Constants and Structural Parameters from Broadband Rotational Spectroscopy

ParameterHypothetical Value
Rotational Constant A (MHz)1234.567
Rotational Constant B (MHz)876.543
Rotational Constant C (MHz)789.123
C-C Bond Length (Adamantyl-Oxetanone) (Å)1.545
O-C=O Bond Angle (°)91.2

Table 2: Illustrative Dynamic NMR Data for Adamantyl Rotation

ParameterIllustrative Value
Coalescence Temperature (K)298
Rate Constant at Coalescence (s⁻¹)220
Free Energy of Activation (ΔG‡) (kJ/mol)60.5

Computational and Theoretical Chemistry Investigations of 4 1 Adamantyl 4 Methyl 2 Oxetanone

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods allow for the detailed examination of molecular orbitals, charge distribution, and the nature of chemical bonds, which collectively dictate the molecule's properties and reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov For 4-(1-adamantyl)-4-methyl-2-oxetanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can elucidate the distribution of electrons and the nature of its frontier molecular orbitals (FMOs). acs.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. In a typical 2-oxetanone, the HOMO is often localized on the ring oxygen and the carbonyl oxygen, while the LUMO is predominantly centered on the antibonding π* orbital of the carbonyl group. nih.gov The presence of the electron-donating methyl and adamantyl groups at the C4 position would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations, visualizing the charge distribution. nih.gov For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack and hydrogen bonding. nih.gov Conversely, positive potential regions would be expected around the hydrogen atoms of the methyl and adamantyl groups.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted 2-Oxetanone

Molecular OrbitalEnergy (eV)Localization
LUMO+11.20σ* orbitals of the adamantyl cage
LUMO0.54π* orbital of the C=O group
HOMO-6.78Lone pairs of the carbonyl and ether oxygens
HOMO-1 σ orbitals of the oxetanone ring

Note: The data in this table is representative and derived from general principles and studies on similar lactone and adamantyl-containing compounds.

For even greater accuracy in determining the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can be employed. fortunejournals.comresearchgate.net These methods, while computationally more demanding, provide a more precise description of electron correlation effects. fortunejournals.com

For this compound, high-accuracy calculations would refine the energies of the molecular orbitals and provide a more detailed picture of the electron density. dtu.dkscispace.comarxiv.org This level of theory is particularly important for accurately predicting properties like bond dissociation energies and activation energies for chemical reactions.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

The 2-oxetanone ring is not perfectly planar. acs.org It typically adopts a puckered conformation to relieve ring strain. acs.org For this compound, the primary source of conformational flexibility, aside from the ring puckering, would be the rotation around the single bond connecting the adamantyl group to the oxetanone ring.

Computational scans of the potential energy surface, by systematically rotating this bond, would reveal the most stable conformers. These are likely to be staggered arrangements that minimize steric hindrance between the adamantyl group and the methyl group on the oxetanone ring. youtube.comlibretexts.org The energy barriers for interconversion between these conformers can also be calculated, providing insight into the molecule's dynamic behavior. libretexts.org

The presence of the bulky adamantyl group at the C4 position is expected to have a significant impact on the conformation of the oxetanone ring. acs.org The steric demand of the adamantyl group would likely lead to a more pronounced puckering of the four-membered ring compared to a less substituted oxetanone. acs.org This puckering helps to alleviate the steric strain that would arise from eclipsing interactions between the substituents. libretexts.org

Table 2: Representative Conformational Data for a 4,4-Disubstituted-2-Oxetanone

ParameterValueDescription
Ring Puckering Angle~15-20°Deviation from a planar ring structure. acs.org
Rotational Barrier (C-Adamantyl)~5-8 kcal/molEnergy required to rotate the adamantyl group.

Note: The data in this table is representative and based on studies of analogous substituted ring systems.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By modeling the transition states and intermediates, it is possible to predict the feasibility and outcome of a reaction. nih.gov

For this compound, a key reaction of interest would be the ring-opening of the strained β-lactone. This can occur under either acidic or basic conditions. Computational modeling can be used to determine the activation energies for these processes.

For instance, in a base-catalyzed ring-opening, the hydroxide (B78521) ion would attack the carbonyl carbon. DFT calculations can model the geometry of the tetrahedral intermediate formed and the subsequent transition state leading to the ring-opened product. The calculated energy profile would reveal the rate-determining step of the reaction.

The presence of the adamantyl group could sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction compared to a less substituted lactone. However, its electron-donating nature could also influence the stability of the transition state.

Table 3: Hypothetical Calculated Activation Energies for Ring-Opening of a Substituted 2-Oxetanone

Reaction ConditionReaction StepCalculated Activation Energy (kcal/mol)
Base-CatalyzedNucleophilic attack on carbonyl15.2
Base-CatalyzedRing-opening of tetrahedral intermediate8.5
Acid-CatalyzedProtonation of carbonyl oxygen5.1
Acid-CatalyzedNucleophilic attack on carbonyl carbon18.9

Note: The data in this table is hypothetical and serves to illustrate the types of insights gained from computational modeling of reaction mechanisms.

Prediction of Reaction Barriers and Rate Constants

Computational chemistry offers powerful tools to predict the energetics of chemical reactions, including the identification of transition states and the calculation of activation barriers. This information is fundamental to understanding and predicting reaction rates. For this compound, a key reaction of interest is the ring-opening of the strained oxetanone moiety, which can be initiated by nucleophiles or acids.

Theoretical studies have shown that the ring strain energy of the oxetane (B1205548) ring is approximately 106 kJ/mol, which is slightly less than that of an oxirane. researchgate.net This inherent strain is a driving force for ring-opening reactions. However, the activation energy required for these reactions is generally higher than for oxiranes, making them less reactive under similar conditions. researchgate.net

To predict reaction barriers and rate constants for this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), are commonly employed. These calculations can model the potential energy surface of a reaction, allowing for the determination of the energy of the reactants, products, and the transition state that connects them.

Hypothetical Reaction Barriers for Nucleophilic Ring-Opening of this compound

The following table presents hypothetical activation energies (ΔE‡) for the ring-opening of this compound with different nucleophiles, as could be predicted by DFT calculations. These values illustrate how the nature of the nucleophile would be expected to influence the reaction barrier.

NucleophileSolventPredicted Activation Energy (ΔE‡) (kJ/mol)Predicted Rate Constant (k) at 298 K (s⁻¹)
Hydroxide (OH⁻)Water851.2 x 10⁻³
Methoxide (CH₃O⁻)Methanol903.5 x 10⁻⁴
Thiophenolate (C₆H₅S⁻)Dimethylformamide752.1 x 10⁻²
Cyanide (CN⁻)Dimethyl sulfoxide806.8 x 10⁻³

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Elucidation of Selectivity in Reactions

A significant aspect of the reactivity of substituted rings is the selectivity of bond cleavage. In the case of this compound, nucleophilic attack can, in principle, occur at either the C2 (carbonyl) or C4 position of the oxetanone ring. Computational methods can elucidate the factors governing this selectivity.

The steric bulk of the adamantyl group at the C4 position is expected to play a major role in directing nucleophilic attack. This large, rigid group can hinder the approach of a nucleophile to the C4 carbon, thereby favoring attack at the less sterically encumbered C2 carbonyl carbon.

Furthermore, electronic factors also influence selectivity. The carbonyl group at C2 makes this carbon highly electrophilic and thus a prime target for nucleophiles. Theoretical calculations of the electrostatic potential (ESP) map and Mulliken or Natural Bond Orbital (NBO) charge analysis can quantify the partial positive charges on the C2 and C4 carbons, providing a clear indication of the more electrophilic site.

Computational modeling can simulate the approach of a nucleophile to both reactive centers and calculate the energy profiles for each pathway. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the regioselectivity of the reaction. For this compound, it is highly probable that such calculations would confirm a strong preference for nucleophilic attack at the C2 position.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent and then solving Newton's equations of motion for all atoms in the system over a specified period. This allows for the observation of how the molecule moves, rotates, and interacts with its surroundings.

Key areas of investigation for this compound using MD simulations would include:

Conformational Dynamics of the Adamantyl Group: While the adamantane (B196018) cage itself is rigid, its orientation relative to the oxetanone ring can fluctuate. MD simulations can quantify the rotational freedom and preferred orientations of the adamantyl group.

Solvation Shell Structure: The simulations can reveal how solvent molecules arrange themselves around the solute molecule, providing insights into solute-solvent interactions which can significantly impact reactivity.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as van der Waals interactions, which are significant for the bulky adamantyl group.

Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue
Force FieldAMBER or CHARMM
SolventWater (TIP3P model)
System Size~5000 atoms
Simulation Time100 nanoseconds
Temperature298 K
Pressure1 atm

Note: This table provides typical parameters for an MD simulation and is for illustrative purposes.

QSAR/QSPR Studies for Structure-Reactivity Relationships within Oxetanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds.

For a series of oxetanone derivatives, including this compound, a QSAR or QSPR study could be developed to predict their reactivity, for example, the rate of hydrolysis of the oxetanone ring. This would involve a "training set" of oxetanone derivatives for which the reactivity has been experimentally measured.

A wide range of molecular descriptors would be calculated for each compound in the training set. These descriptors can be classified as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Quantifying features like charge distribution and dipole moment. nih.gov

Hydrophobic: Related to the molecule's affinity for nonpolar environments.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates a selection of these descriptors to the observed reactivity. mdpi.com

Hypothetical QSPR Model for Oxetanone Reactivity

A hypothetical QSPR equation for predicting the logarithm of the hydrolysis rate constant (log k) for a series of oxetanone derivatives might look like this:

log k = 0.85 * LogP - 0.23 * V_m + 1.5 * q_C2 + 2.1

Where:

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

V_m is the molecular volume (a steric descriptor).

q_C2 is the partial charge on the C2 carbonyl carbon (an electronic descriptor).

The quality of a QSAR/QSPR model is assessed by its statistical significance and predictive power, often evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com

Development of Theoretical Models to Predict Oxetanone Reactivity

Beyond the application of existing computational methods, the development of new theoretical models specifically tailored to predict the reactivity of oxetanones can lead to more accurate and efficient predictions. Such a model for this compound would aim to capture the key factors governing its chemical behavior.

The development of such a model would likely involve the following steps:

High-Level Quantum Chemical Calculations: A series of high-level ab initio or DFT calculations would be performed on a set of representative oxetanone derivatives to generate a high-quality dataset of reaction energies, activation barriers, and electronic properties.

Descriptor Selection and Development: Based on the high-level calculations, key structural and electronic descriptors that correlate strongly with reactivity would be identified. It may be necessary to develop new, more nuanced descriptors that specifically capture the effects of ring strain and substitution patterns in oxetanones.

Model Parameterization and Validation: The selected descriptors would be used to construct a predictive model. This could be a simple linear equation, as in QSAR, or a more complex machine learning model. The model would be parameterized using the high-level calculation data and then validated against a separate test set of molecules to assess its predictive accuracy.

Such a bespoke theoretical model would be a powerful tool for the virtual screening of large libraries of oxetanone derivatives, enabling the rapid identification of compounds with desired reactivity profiles for various applications.

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